molecular formula C20H25N5OS B2525150 N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896301-50-1

N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2525150
CAS No.: 896301-50-1
M. Wt: 383.51
InChI Key: FDYCGDGNLWPJIF-UHFFFAOYSA-N
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Description

N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with a propyl group at position 5, a 1H-pyrrol-1-yl moiety at position 4, and a sulfanyl-linked acetamide group. The acetamide nitrogen is further substituted with phenyl and isopropyl groups.

Properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c1-4-10-18-21-22-20(25(18)23-13-8-9-14-23)27-15-19(26)24(16(2)3)17-11-6-5-7-12-17/h5-9,11-14,16H,4,10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYCGDGNLWPJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)N(C3=CC=CC=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-phenyl-N-(propan-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : The triazole moiety is synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Pyrrole Incorporation : The pyrrole unit is introduced via cyclization reactions involving suitable precursors.
  • Final Coupling : The final compound is formed by coupling the triazole and pyrrole components with a phenyl group and a propanamide moiety.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains:

Microorganism Activity Minimum Inhibitory Concentration (MIC)
Staphylococcus aureusModerate activity32 µg/mL
Escherichia coliLow activity64 µg/mL
Enterococcus faecalisModerate activity16 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria.

Antifungal Activity

The compound's antifungal properties have also been evaluated. Triazole derivatives are well-known for their ability to inhibit fungal ergosterol biosynthesis. Preliminary studies indicate that this compound demonstrates effective antifungal activity against common pathogenic fungi such as Candida albicans and Aspergillus niger.

The biological activity of this compound can be attributed to its ability to disrupt essential cellular processes in microorganisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell wall synthesis and ergosterol production.
  • DNA Interaction : Similar to other pyrrole-based compounds, it may interact with DNA or RNA polymerases, disrupting nucleic acid synthesis.

Case Studies

Several studies have highlighted the potential therapeutic applications of triazole derivatives:

  • Anticancer Properties : A study published in Drug Target Insights demonstrated that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • In Vivo Studies : Animal model studies have indicated that compounds similar to this compound show promise in reducing tumor growth and enhancing survival rates .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Triazole Substitution Patterns
  • Target Compound: Features a 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole core.
  • Analogues from : Compounds 6a–6c and 7a–7b possess 4-allyl-5-(pyridin-2-yl or pyridin-3-yl)-4H-1,2,4-triazole cores. Pyridine substituents may improve water solubility compared to pyrrole, but allyl groups could reduce steric hindrance during synthesis .
  • OLC-12 () : Contains a 4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazole core. The ethyl and pyridinyl groups likely optimize receptor binding in insect odorant receptor (Orco) agonism, contrasting with the target compound’s pyrrole-propyl combination .
Acetamide Side Chain Modifications
  • Target Compound : The acetamide is N-phenyl-N-(propan-2-yl), which balances hydrophobicity and steric bulk.
  • Anti-Exudative Analogues (): Derivatives like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide feature furan substituents. Furan’s electron-rich nature may enhance anti-inflammatory activity, whereas pyrrole in the target compound could favor different pharmacokinetic profiles .
  • OLC-12 and VUAA-1 () : These Orco agonists have N-(4-isopropylphenyl) or N-(4-ethylphenyl) acetamide groups, suggesting that para-substituted aromatic rings are critical for receptor interaction .

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